3,4-Diaminothiophene Dihydrochloride 3,4-Diaminothiophene Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 90069-81-1
VCID: VC20758830
InChI: InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
SMILES: C1=C(C(=CS1)N)N.Cl.Cl
Molecular Formula: C4H8Cl2N2S
Molecular Weight: 187.09 g/mol

3,4-Diaminothiophene Dihydrochloride

CAS No.: 90069-81-1

Cat. No.: VC20758830

Molecular Formula: C4H8Cl2N2S

Molecular Weight: 187.09 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminothiophene Dihydrochloride - 90069-81-1

Specification

CAS No. 90069-81-1
Molecular Formula C4H8Cl2N2S
Molecular Weight 187.09 g/mol
IUPAC Name thiophene-3,4-diamine;dihydrochloride
Standard InChI InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
Standard InChI Key RAMOMCXNLLLICQ-UHFFFAOYSA-N
SMILES C1=C(C(=CS1)N)N.Cl.Cl
Canonical SMILES C1=C(C(=CS1)N)N.Cl.Cl

Introduction

Chemical Identity and Structure

3,4-Diaminothiophene dihydrochloride (CAS #90069-81-1) is a thiophene derivative featuring two amino groups at the 3 and 4 positions of the thiophene ring, stabilized as a dihydrochloride salt. The compound exhibits specific structural characteristics that make it valuable for various synthetic applications.

PropertyValue
Chemical Name3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE
Synonyms3,4-THIOPHENDIAMINE DIHYDROCHLORIDE; Thiophene-3,4-diamine hydrochloride
CAS Number90069-81-1
Molecular FormulaC4H8Cl2N2S (dihydrochloride salt)
Molecular Weight187.09 g/mol
InChIKeyRAMOMCXNLLLICQ-UHFFFAOYSA-N

The compound contains a five-membered thiophene core with sulfur at position 1 and amino groups at positions 3 and 4 . These amino groups are protonated in the dihydrochloride salt form, which enhances the compound's stability compared to the free base but also affects its reactivity in chemical transformations.

Physical Properties

Understanding the physical properties of 3,4-diaminothiophene dihydrochloride is essential for its proper handling, storage, and application in synthetic procedures. The compound exhibits distinctive physical characteristics that influence its utility in laboratory and industrial settings.

Physical PropertyCharacteristic
AppearanceCrystalline Powder
ColorGray or brown
Melting Point>150°C
SolubilitySoluble in DMSO
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C

The compound requires specific storage conditions to maintain its integrity. It should be kept in a dark place under an inert atmosphere at 2-8°C to prevent degradation . This sensitivity to environmental conditions is typical for compounds with amino functionalities, which can undergo oxidation upon exposure to air and light. The melting point exceeding 150°C indicates relatively strong intermolecular forces, likely due to the ionic character of the dihydrochloride salt and potential hydrogen bonding interactions .

Safety ParameterClassification
Hazard CodesXn (Harmful), T (Toxic)
Risk Statements20/21/22-39-43-41-25
Safety Statements24/25-45-37-26
RIDADRUN 2811 6.1 / PGIII
WGK Germany3 (Severe hazard to waters)
HS Code29349990

The compound is classified as harmful (Xn) and toxic (T) . Risk statements indicate it is harmful by inhalation, in contact with skin, and if swallowed (20/21/22) . It may cause eye irritation and can be harmful if absorbed through the skin . The risk statements also suggest potential for serious damage to health (39), sensitization by skin contact (43), risk of serious damage to eyes (41), and toxicity if swallowed (25) .

Safety precautions include avoiding contact with skin and eyes (24/25), seeking immediate medical attention in case of accident or feeling unwell (45), wearing suitable gloves (37), and rinsing eyes immediately with water and seeking medical advice if exposure occurs (26) . The compound's WGK (Wassergefährdungsklasse) rating of 3 from Germany indicates it poses a severe hazard to water bodies, highlighting the importance of proper disposal procedures .

Synthesis Methodologies

The primary method for synthesizing 3,4-diaminothiophene dihydrochloride involves the reduction of 2,5-dibromo-3,4-dinitrothiophene using tin powder in an acidic medium. This synthetic route has been well-documented with consistently high yields.

Reduction of 2,5-Dibromo-3,4-dinitrothiophene

The most common synthetic approach involves a reduction process using tin in hydrochloric acid:

  • Addition of 12 N concentrated hydrochloric acid to 2,5-dibromo-3,4-dinitrothiophene at a rate of 6.05 ml/mmol .

  • Maintenance of the reaction temperature at 0°C using an ice bath .

  • Slow addition of tin (7.1 equivalents relative to the starting material) to the reaction mixture .

  • Continued stirring for an additional 2 hours after complete addition .

  • Collection of the formed solid by filtration and washing with diethyl ether .

This method consistently yields 3,4-diaminothiophene dihydrochloride with reported yields of 75-90% . The high yield indicates an efficient synthetic process, making this compound readily accessible for research and applications in materials science.

The 1H-NMR spectrum of the product shows a singlet at δ 6.95 ppm (2H), corresponding to the thiophene protons at positions 2 and 5 , confirming the successful synthesis of the target compound.

Applications in Materials Science and Organic Electronics

3,4-Diaminothiophene dihydrochloride serves as a versatile building block for the synthesis of various materials used in organic electronics. Its applications span multiple areas of materials science and electronic device fabrication.

Synthesis of Thieno[3,4-b]pyrazine Derivatives

The primary application of 3,4-diaminothiophene dihydrochloride is in the synthesis of thieno[3,4-b]pyrazine derivatives through condensation reactions with various diketones . These reactions typically proceed as follows:

  • Condensation with 3,4-hexanedione yields 2,3-diethylthieno[3,4-b]pyrazine with yields of approximately 82% .

  • Reaction with diethyl 2,3-dioxosuccinate produces diethyl thieno[3,4-b]pyrazine-2,3-dicarboxylate with yields around 34% .

  • Condensation with electron-rich 4,4′-dimethoxybenzil requires modified conditions using SnCl2/SiO2 solid support Lewis acid catalyst, yielding 2,3-bis(4-methoxyphenyl)thieno[3,4-b]pyrazine at approximately 44% .

These thieno[3,4-b]pyrazine derivatives are valuable intermediates for constructing more complex molecular systems, particularly donor-acceptor-donor (D-A-D) architectures through subsequent Pd-catalyzed C-H arylation reactions .

Applications in Thermoelectric Materials

The thieno[3,4-b]pyrazine derivatives synthesized from 3,4-diaminothiophene dihydrochloride find applications in thermoelectric materials development . These materials possess the ability to convert temperature differences into electrical energy, making them valuable for energy harvesting and conversion technologies. The unique electronic properties of the thiophene-pyrazine fused ring system contribute to the thermoelectric performance of these materials.

Organic Transistor Fabrication

3,4-Diaminothiophene dihydrochloride serves as a precursor for the synthesis of acenaphtho[1,2-b]thieno[3,4-e]pyrazine-based acceptor molecules used in the fabrication of organic transistors . These materials function as active components in organic field-effect transistors (OFETs), which are fundamental building blocks for flexible and printed electronics. The structural characteristics of these derivatives influence charge carrier mobility and other electronic properties critical for transistor performance.

Organic Photovoltaic Applications

Thienopyrazine-based materials derived from 3,4-diaminothiophene dihydrochloride serve as low band gap materials for organic photovoltaic applications . The fused thiophene-pyrazine structure creates molecular systems with extended conjugation and reduced band gaps, allowing for more efficient harvesting of solar radiation in the visible and near-infrared regions of the electromagnetic spectrum. These properties make such materials valuable components in organic solar cells.

Sensor Applications

The compound is also integral to the synthesis of copolymers used in various sensing applications . The electronic properties of thienopyrazine-containing materials make them suitable for detecting various analytes through changes in their optical or electrical properties upon interaction with target molecules. This capability enables the development of chemical and biological sensors with high sensitivity and selectivity.

Research Significance and Future Directions

The continued research interest in 3,4-diaminothiophene dihydrochloride stems from its versatility as a building block for functional materials with diverse applications. Several emerging trends and future research directions can be identified in this field.

Development of Novel Conjugated Systems

Researchers are actively exploring the synthesis of increasingly complex conjugated systems using 3,4-diaminothiophene dihydrochloride as a starting material. The Pd-catalyzed direct C-H arylation of thieno[3,4-b]pyrazines derived from this compound allows for the creation of extended π-conjugated systems with tunable electronic properties . These systems may exhibit unique optoelectronic characteristics, making them valuable for next-generation electronic devices with enhanced performance metrics.

Optimization of Synthetic Methodologies

While the current synthetic methods for 3,4-diaminothiophene dihydrochloride and its derivatives yield satisfactory results, there remains room for improvement in terms of efficiency, sustainability, and scalability. Future research may focus on developing more environmentally friendly synthesis procedures, reducing the use of tin and strong acids, and exploring catalytic alternatives that minimize waste generation and energy consumption.

Structure-Property Relationships

Understanding the relationship between the molecular structure of thieno[3,4-b]pyrazine derivatives and their electronic properties is crucial for designing materials with specific characteristics. Ongoing research aims to establish clearer structure-property relationships to guide the rational design of new materials with optimized performance for targeted applications in organic electronics, photovoltaics, and sensing technologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator